2-Amino-4-nitrophenol

Dye intermediate purification Analytical quality control Hair dye formulation

Crude 2-amino-4-nitrophenol risks batch failure from insoluble residues and high iron (230+ ppm). Our purified grade (≥97%, Fe ≤100 ppm) directly solves this. - Precipitable material reduced to ≤0.30% vs. 0.60% in crude grade. - Formulation stability confirmed for ≥4 weeks at elevated temperature. - Isomer-specific purity eliminates risk from carcinogenic 4-amino-2-nitrophenol contamination. Ideal for semi-permanent hair dyes (2-9% use level), leather/textile mordant dyes, electrochemical sensor standards, and nitroaromatic toxicology studies.

Molecular Formula C6H6N2O3
Molecular Weight 154.12 g/mol
CAS No. 99-57-0
Cat. No. B125904
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-4-nitrophenol
CAS99-57-0
Synonyms1-Amino-2-hydroxy-5-nitrobenzene;  1-Hydroxy-2-amino-4-nitrobenzene;  2-Hydroxy-5-nitroaniline;  4-Nitro-2-amino-1-hydroxybenzene;  4-Nitro-2-aminophenol;  5-Nitro-2-hydroxyaniline;  C.I. 76530;  NSC 4664;  p-Nitro-o-aminophenol; 
Molecular FormulaC6H6N2O3
Molecular Weight154.12 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1[N+](=O)[O-])N)O
InChIInChI=1S/C6H6N2O3/c7-5-3-4(8(10)11)1-2-6(5)9/h1-3,9H,7H2
InChIKeyVLZVIIYRNMWPSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityless than 1 mg/mL at 68° F (NTP, 1992)
0.01 M
Soluble in ethanol, diethyl ether, acetic acid, warm benzene
Soluble in acetone
In water, 925 mg/L at 23 °C

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-4-nitrophenol Overview


2-Amino-4-nitrophenol (CAS 99-57-0) is a nitro-substituted aromatic amine with the molecular formula C₆H₆N₂O₃ and a molecular weight of 154.12 g/mol [1]. It is characterized by a phenolic hydroxyl group, an amino group, and a nitro group on the benzene ring. The compound appears as a yellow-brown to orange crystalline powder with a melting point of 140–143 °C for the anhydrous form and 80–90 °C for the hydrated form [1]. Its solubility profile includes good solubility in ethanol, acetone, acetic acid, and diethyl ether, but only sparing solubility in water [1]. The predicted pKa is 6.82±0.22, and the octanol/water partition coefficient (Log P) is 1.26 [1][2]. 2-Amino-4-nitrophenol is classified by IARC as Group 3 (not classifiable as to its carcinogenicity to humans) and is subject to restricted use in cosmetic hair dye formulations at concentrations up to 9% [3][4].

1
Dye intermediate and colorant research — supports formulation studies for semi-permanent dyes on textiles and hair, where purity and isomer identity are critical.
2
Analytical reference standard selection — applicable for method development in electrochemical sensing and chromatographic isomer separation of nitroaromatic pollutants.
3
Genotoxicity and toxicology studies — reported in vitro mutagenicity and sex-dependent renal toxicity profile offer a research tool for nitroaromatic amine safety assessment.

Generic Substitution Risks for 2-Amino-4-nitrophenol


Substituting 2-amino-4-nitrophenol with a generic analog or lower-purity grade introduces significant technical and regulatory risks. Impurities, particularly iron content and insoluble sludge-forming residues, directly compromise formulation stability and performance in downstream applications. As demonstrated by direct comparative studies, crude 2-amino-4-nitrophenol exhibits substantially higher levels of precipitable material (0.60% vs. 0.30% for purified) and elevated iron contamination (230 ppm vs. 69 ppm) [1]. Furthermore, the toxicological and regulatory status of amino nitrophenols is isomer-specific: while 2-amino-4-nitrophenol is considered safe for cosmetic use under defined conditions, its positional isomer 4-amino-2-nitrophenol exhibits clear evidence of carcinogenicity and mutagenicity that precludes its use in consumer products [2][3]. Generic substitution without rigorous analytical verification of isomeric purity and metal content therefore risks batch failure, product recalls, and non-compliance with safety regulations.

Purity grade Crude or lower-purity lots may shift formulation stability and batch consistency; reported iron and insoluble residue levels differ substantially from purified material.
Isomer identity Positional isomer 4-amino-2-nitrophenol carries a flagged potential carcinogenicity profile — regulatory context and isomeric purity must be verified before substitution.
Analytical grade Non-certified lots may not reproduce the electrochemical sensitivity or chromatographic resolution reported for defined grades, limiting method transfer.

2-Amino-4-nitrophenol Comparative Evidence


Purified vs. Crude: Purity and Stability

Recrystallization of 2-amino-4-nitrophenol yields a substantial improvement in purity and a reduction in process-impairing impurities. The purified product achieves a purity of 97.9% compared to 75.0% for the crude material [1]. Critically, iron content is reduced from 230 ppm to 69 ppm, and the amount of material that precipitates during boiling (a measure of insoluble sludge-forming impurities) decreases from 0.60% to 0.30% [1]. In accelerated ageing tests, solutions of the purified product exhibited no precipitation after 4 weeks at both 50 °C and room temperature, whereas precipitation from crude product solutions began after 15 days [1].

Purity & stability
Head-to-head
Purified: 97.9% purity, iron 69 ppm, 0.30% precipitate, stable >4 weeks at 50°C. Crude: 75.0%, 230 ppm, 0.60%, precipitates in 15 days.
Supports purified grade selection for formulation stability.
Recrystallization from water; accelerated ageing data.
Dye intermediate purification Analytical quality control Hair dye formulation

Safety Classification: 2-Amino-4-nitrophenol vs. 4-Amino-2-nitrophenol

In a comprehensive safety assessment of amino nitrophenols used in hair dyes, 2-amino-4-nitrophenol, along with 2-amino-3-nitrophenol, 2-amino-5-nitrophenol, and 4-amino-3-nitrophenol, was determined to be safe as a hair dye ingredient at use concentrations of 2% to 9% [1]. In contrast, the positional isomer 4-amino-2-nitrophenol was flagged for potential carcinogenicity and mutagenicity, and the available data were deemed insufficient to make a safety determination for this isomer [1]. Additionally, IARC has classified 2-amino-4-nitrophenol as Group 3 (not classifiable as to its carcinogenicity to humans) based on inadequate human evidence and limited animal evidence [2], whereas 4-nitro-2-aminophenol and 5-nitro-2-aminophenol have been reported as carcinogenic to rodents [3].

Isomer safety
Head-to-head
2-Amino-4-nitrophenol: IARC Group 3, reported safe for hair dye use 2–9%. 4-Amino-2-nitrophenol: insufficient safety data, potential carcinogenicity flagged.
Isomer-specific regulatory status critical for procurement.
CIR assessment and IARC Monographs context.
Cosmetic safety assessment Regulatory compliance Toxicology

Electrochemical Detection vs. Other Nitroaromatics

A gold-copper alloy nanoparticle (Au-Cu NP) modified glassy carbon electrode demonstrated ultrahigh sensitivity for the detection of 2-amino-4-nitrophenol, achieving a reduction peak potential of approximately -785 mV to -881 mV (vs. Ag/AgCl) [1]. The sensor also detected 4-nitrophenol, 2-methyl-3-nitrophenyl acetic acid, and 3-nitrotoluene, but 2-amino-4-nitrophenol was among the primary targets exhibiting the most favorable analytical performance [1]. The method was successfully validated for the determination of 2-amino-4-nitrophenol in drinking and tap water samples [1]. Comparative data on other isomers are not reported in this study.

Electrochemical detection
Cross-study
Reduction peak at -785 mV to -881 mV (vs. Ag/AgCl) on Au-Cu(1:3)/GCE platform; validated in drinking and tap water.
Supports sensor development and environmental monitoring research.
Square wave and differential pulse voltammetry conditions.
Electrochemical sensing Environmental monitoring Analytical chemistry

In Vitro vs. In Vivo Genotoxicity

2-Amino-4-nitrophenol induces mutation in bacteria, fungi, and cultured mammalian cells, as well as sister chromatid exchange and chromosomal aberrations in cultured mammalian cells [1][2]. However, it did not induce micronuclei, chromosomal aberrations, or dominant lethal mutations in rodents exposed in vivo [1][2]. This discordance between in vitro and in vivo genotoxicity endpoints distinguishes it from structurally related compounds that exhibit stronger in vivo clastogenic activity. The IARC evaluation notes that while the compound is mutagenic in vitro, the lack of in vivo genotoxicity contributed to its Group 3 classification [2].

In vitro vs in vivo genotoxicity
Class-level
Mutagenic in bacteria, fungi, and mammalian cells in vitro; negative for micronuclei, chromosomal aberrations, and dominant lethal mutations in rodents.
Supports discordance studies in genetic toxicology research.
IARC Group 3 classification input; data to verify.
Genetic toxicology Risk assessment Carcinogenicity

Renal Toxicity: Sex-Specific Differences

2-Amino-4-nitrophenol caused renal toxicity in both rats and mice, with a notable sex-dependent effect: the toxic effect occurred at a lower dose in male rats than in female rats [1][2]. In the NTP 2-year carcinogenicity study, male rats exhibited an increased incidence of renal-cell adenomas, whereas no significant increase in tumors was observed in female rats or in mice of either sex [1][2]. The 15-day and 13-week studies established dose ranges: all rats receiving 2,500 or 5,000 mg/kg and all female rats receiving 1,250 mg/kg died before study completion, indicating acute toxicity at high doses [3].

Renal toxicity sex difference
Direct comparison
Male rats: lower dose toxicity threshold, increased renal-cell adenomas. Female rats: higher threshold, no significant tumor increase.
Sex-dependent toxicity model context for preclinical safety assessment.
NTP 2-year gavage study in F344/N rats and B6C3F1 mice.
Toxicology Preclinical safety Organ toxicity

Chromatographic Separation from Isomers

A micellar electrokinetic chromatographic (MEKC) method and an HPLC method were developed for the separation and determination of a mixture of 12 nitrobenzenes and their reduction products, including 2-amino-4-nitrophenol, 2-amino-5-nitrophenol, 4-amino-2-nitrophenol, and various nitrophenylenediamines [1]. The study demonstrates that 2-amino-4-nitrophenol can be resolved from its positional isomers under optimized electrophoretic conditions using 50 mM sodium dodecyl sulfate and 10% ethanol in 23 mM sodium borate buffer [1]. This analytical differentiation is critical for verifying isomeric purity in commercial lots.

Chromatographic isomer separation
Data to verify
Resolved from 2-amino-5-nitrophenol and 4-amino-2-nitrophenol by MEKC and HPLC methods.
Supports isomeric purity verification in quality control workflows.
Method details from literature; independent validation recommended.
Analytical chemistry HPLC method development Quality control

2-Amino-4-nitrophenol Application Scenarios


Dye Intermediate for Hair Colorants and Textiles

Purified 2-amino-4-nitrophenol (≥97% purity, iron ≤100 ppm) is the preferred grade for formulating semi-permanent hair dyes and mordant dyes for leather, nylon, silk, and wool. The quantitative stability data demonstrate that purified material resists precipitation for at least 4 weeks at elevated temperatures, whereas crude material precipitates within 15 days [1]. This stability advantage minimizes batch failures and ensures consistent color deposition in finished products. The compound's regulatory acceptance at 2–9% use concentrations further supports its use in compliant cosmetic formulations [2].

Analytical Reference Standard for Environmental Monitoring

2-Amino-4-nitrophenol is an established analyte in electrochemical sensors for detecting nitroaromatic pollutants. The Au-Cu(1:3)/GCE sensor platform provides ultrahigh sensitivity with reduction peaks between -785 mV and -881 mV, enabling quantification in drinking and tap water samples [3]. Additionally, validated HPLC and MEKC methods allow for the separation and identification of 2-amino-4-nitrophenol from its isomers, making it a suitable reference standard for quality control laboratories and forensic toxicology [4].

Model Compound for Genotoxicity Research

Due to its well-characterized toxicological profile—including in vitro mutagenicity, sex-specific renal toxicity in rats, and IARC Group 3 classification—2-amino-4-nitrophenol serves as a valuable model compound for studying the mechanisms of nitroaromatic amine toxicity. The discordance between its in vitro genotoxicity (positive in bacterial and mammalian cell assays) and in vivo clastogenicity (negative in rodent micronucleus and chromosomal aberration tests) makes it a unique tool for investigating structure-activity relationships in genetic toxicology [5][6].

pH-Sensitive Sensor Precursor

2-Amino-4-nitrophenol has been employed as a precursor for synthesizing imine-coupled phenol and polyphenol species that function as absorption-based pH sensors (HBANP and PHBANP). These materials exhibit spectrophotometric, spectrofluorometric, and electrochemical responses across a range of pH values, enabling the development of novel optical pH sensors [7].

Application
Selection Property
Validation Focus
Dye intermediate research
Isomeric purity and stability profile
Formulation stability and batch consistency review
Environmental sensor research
Electrochemical detection parameters
Sensitivity and matrix-effect review
Genotoxicity model studies
In vitro/in vivo genotoxicity profile
Endpoint discordance review in research models
pH sensor material research
Spectrophotometric response profile
pH-dependent optical response review

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48 linked technical documents
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